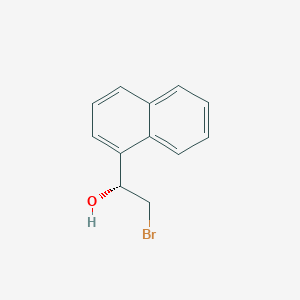

(1R)-2-Bromo-1-(1-naphthyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, 1-Naphthol, a related compound, is prepared by nitrating naphthalene to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis . Another related compound, erythro-1-Naphthyl-1-(2-piperidyl)methanol, was obtained in two steps via a naphthyl Grignard addition on 2-pyridaldehyde followed by a catalytic hydrogenation of the pyridyl ring .Scientific Research Applications

Stereoinversion Synthesis

(Amrutkar et al., 2013) described a one-pot synthesis process where stereoinversion of (S)-1-(1-naphthyl)ethanol to (R)-1-(1-naphthyl)ethanol was achieved using Candida parapsilosis. This process highlights the significance of (R)-1-(1-Naphthyl)ethanol as a chiral substrate for synthesizing compounds like nonactin and dihydro-(1H)-quinoline-2-one derivatives, underscoring the versatility of (1R)-2-Bromo-1-(1-naphthyl)ethanol in synthetic organic chemistry.

Bio-catalytic Asymmetric Synthesis

(Taşdemir et al., 2020) focused on the bio-catalytic asymmetric synthesis of (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers. The study utilized Lactobacillus curvatus strains for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, highlighting the potential of this compound in medicinal chemistry, particularly in the synthesis of pharmacologically relevant molecules.

Vibrational Study

A vibrational study of 2-naphthyl-1-ethanol complexes was conducted by (Seurre et al., 2004) using IR/UV double resonance spectroscopy. This research provides insight into the molecular interactions and structural dynamics of this compound derivatives, contributing to our understanding of its physical and chemical properties.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that chiral compounds like this one often interact with various enzymes and receptors in the body, which can lead to a variety of biological effects .

Mode of Action

It is known that chiral compounds can interact with their targets in a specific manner, leading to changes in the target’s function .

Biochemical Pathways

It is known that chiral compounds can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (17222), boiling point (3160±110 °C), and flash point (1454°C) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

It is known that chiral compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1R)-2-bromo-1-(1-naphthyl)ethanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

It is known that the compound can act as a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent . It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins . Statins are lipid-lowering drugs used to lower cholesterol in the body .

Cellular Effects

Given its role as a HMG-CoA reductase inhibitor, it can be inferred that the compound may have significant effects on cellular metabolism, particularly in relation to cholesterol synthesis .

Molecular Mechanism

It is known that the compound acts as a HMG-CoA reductase inhibitor . This suggests that it may bind to the HMG-CoA reductase enzyme, inhibiting its activity and thereby reducing the rate of cholesterol synthesis in the body .

Metabolic Pathways

Given its role as a HMG-CoA reductase inhibitor, it is likely involved in the metabolic pathway of cholesterol synthesis .

Properties

IUPAC Name |

(1R)-2-bromo-1-naphthalen-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGGEHNKUXMBLG-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)